molecular formula C17H21FN2O3 B2494942 tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1258638-81-1

tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B2494942
CAS RN: 1258638-81-1
M. Wt: 320.364
InChI Key: PYLFDGYPSHRWHG-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole analogue . It belongs to a class of compounds characterized by a unique spiro-fused ring system. Spirocyclic compounds have gained attention in drug discovery due to their diverse biological activities, including interactions with various receptors .


Synthesis Analysis

    Dianion Alkylation and Cyclization : The key steps include dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate . This intermediate undergoes further transformations to yield the target compound . Demethylation : The resulting spirocyclic oxindoleethyl 1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate is demethylated to obtain the final product .

Molecular Structure Analysis

The molecular structure of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate consists of a spirocyclic oxindole core with a tert-butyl group, a fluorine atom, and a carboxylate moiety. The spiro ring system provides rigidity and influences its biological properties .

Scientific Research Applications

Synthesis of Spirocyclic Oxindole Analogue

This compound is used in the synthesis of a spirocyclic oxindole analogue . The synthesis process is efficient and scalable, with an overall yield of 35% over eight steps . This makes it a valuable compound in the production of spirocyclic oxindole analogues.

Drug Discovery

Spiro compounds, which include this compound, are key building blocks for drug discovery . They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Interaction with a Wide Range of Receptors

Due to their structure, spiro compounds like this one interact with a wide range of receptors . This activity has resulted in significant interest in developing efficient methods to prepare spiro compounds.

Eco-friendly Synthesis

A new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, can be eco-friendly synthesized using this compound . Its spectral properties and X-ray crystal structure are also studied .

Crystal Structure Study

The compound is used in the study of crystal structures . In the molecule, the oxindole and pyran moieties are perpendicular to each other . The crystal structure is stabilized by intermolecular N−H···O and intramolecular C−H···O hydrogen bonds .

Formation of Centrosymmetric Dimer Units

Centrosymmetric dimer units are formed by intermolecular N−H···O hydrogen bonds . This property can be useful in various research applications.

properties

IUPAC Name

tert-butyl 6-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFDGYPSHRWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

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